molecular formula C18H21NO2 B2359171 2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid CAS No. 351000-76-5

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Cat. No.: B2359171
CAS No.: 351000-76-5
M. Wt: 283.371
InChI Key: OLFUQJZKMJBHMQ-UHFFFAOYSA-N
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Description

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is a chemical compound with the molecular formula C18H21NO2 and a molecular weight of 283.37 g/mol . This compound is known for its unique structure, which includes a tetrahydroacridine core substituted with a tert-butyl group and a carboxylic acid functional group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid typically involves the following steps:

    Formation of the Tetrahydroacridine Core: The initial step involves the cyclization of appropriate precursors to form the tetrahydroacridine core. This can be achieved through a series of condensation reactions.

    Introduction of the Tert-butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds with biological molecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-butyl-4-[(4-chlorophenyl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid
  • 2-tert-butyl-4-[(thiophen-2-yl)methylidene]-1,2,3,4-tetrahydroacridine-9-carboxylic acid

Uniqueness

2-Tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the tert-butyl group and the carboxylic acid functional group makes it a versatile compound for various applications .

Properties

IUPAC Name

2-tert-butyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO2/c1-18(2,3)11-8-9-15-13(10-11)16(17(20)21)12-6-4-5-7-14(12)19-15/h4-7,11H,8-10H2,1-3H3,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFUQJZKMJBHMQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2=NC3=CC=CC=C3C(=C2C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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